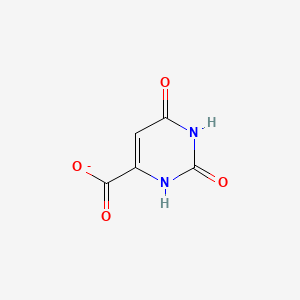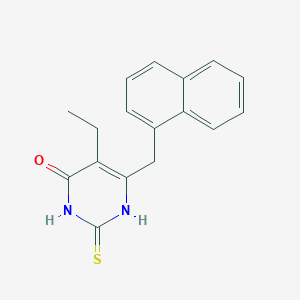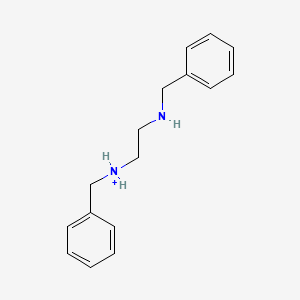
Orotate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orotate is a pyrimidinecarboxylate anion. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a uracil. It is a conjugate base of an orotic acid.
Wissenschaftliche Forschungsanwendungen
Orotate in Cellular Transport and Metabolism
Orotate plays a crucial role in cellular mechanisms, such as the synthesis of pyrimidine. It serves as a precursor for uridine diphosphosugars, which are essential for the glycosylation of collagen in kidney and liver cells. The transport mechanism of orotate is mediated by human URAT1 (hURAT1) in renal proximal tubular cells, highlighting its significance in cellular transport processes (Miura et al., 2011).
Therapeutic Potential of Orotate Complexes
Orotate complexes have shown promising therapeutic effects in various health conditions. For instance, magnesium orotate has been observed to improve the survival rate and clinical symptoms in patients with severe congestive heart failure, suggesting its potential as an adjuvant therapy (Stepura & Martynow, 2009). Similarly, carnitine-orotate complex has been noted to improve hepatic steatosis and diabetes, indicating its role in metabolic therapies (Bae et al., 2015).
Orotate in Industrial and Clinical Applications
Orotate has diverse applications in the food, pharmaceutical, and cosmetic industries. Its biosynthesis has been optimized in microorganisms like Escherichia coli for industrial use, demonstrating its versatility and importance in biotechnological applications (Li et al., 2022). Additionally, the compound has been explored for its potential in reducing virulence factor production in Pseudomonas aeruginosa, a medically significant bacterium, thus underscoring its potential in clinical applications (Niazy & Hughes, 2015).
Eigenschaften
CAS-Nummer |
73-97-2 |
|---|---|
Produktname |
Orotate |
Molekularformel |
C5H3N2O4- |
Molekulargewicht |
155.09 g/mol |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |
InChI-Schlüssel |
PXQPEWDEAKTCGB-UHFFFAOYSA-M |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-] |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B1227407.png)
![4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227408.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
![4-Amino-2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1227410.png)

![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol](/img/structure/B1227414.png)
![2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1227417.png)
![2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1227419.png)
![3-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid](/img/structure/B1227420.png)
![7-[4-(2-Hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]-5-heptenoic acid](/img/structure/B1227421.png)


